molecular formula C27H25N5O2 B11611236 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11611236
M. Wt: 451.5 g/mol
InChI Key: JWZISZVGQXDUQN-UHFFFAOYSA-N
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Description

5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with various functional groups such as methyl, phenyl, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used include hydrazine derivatives and carbonyl compounds.

    Introduction of Substituents: The methyl, phenyl, and benzyl groups are introduced through various substitution reactions. These reactions often require catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: shares similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

5-methyl-7-[4-[(4-methylphenyl)methoxy]phenyl]-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H25N5O2/c1-18-8-10-20(11-9-18)16-34-23-14-12-21(13-15-23)25-24(19(2)30-27-28-17-29-32(25)27)26(33)31-22-6-4-3-5-7-22/h3-15,17,25H,16H2,1-2H3,(H,31,33)(H,28,29,30)

InChI Key

JWZISZVGQXDUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(=C(NC4=NC=NN34)C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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